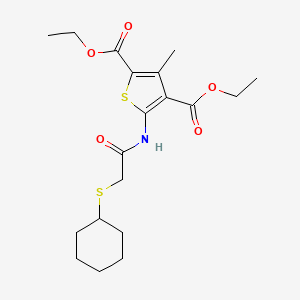

Diethyl 5-(2-(cyclohexylthio)acetamido)-3-methylthiophene-2,4-dicarboxylate

Description

Diethyl 5-(2-(cyclohexylthio)acetamido)-3-methylthiophene-2,4-dicarboxylate is a thiophene-based dicarboxylate derivative functionalized with a cyclohexylthio acetamido group. The core thiophene scaffold allows for diverse substitutions, enabling modulation of physical, chemical, and biological properties. This article compares the target compound with structurally related analogs, focusing on synthesis, crystallography, physicochemical properties, and biological activity.

Properties

IUPAC Name |

diethyl 5-[(2-cyclohexylsulfanylacetyl)amino]-3-methylthiophene-2,4-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO5S2/c1-4-24-18(22)15-12(3)16(19(23)25-5-2)27-17(15)20-14(21)11-26-13-9-7-6-8-10-13/h13H,4-11H2,1-3H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBEWIAVPXNEMPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CSC2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Diethyl 5-(2-(cyclohexylthio)acetamido)-3-methylthiophene-2,4-dicarboxylate is a synthetic compound belonging to the thiophene family, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, structural characteristics, and various biological evaluations.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 299.34 g/mol. It features a thiophene ring substituted with an acetamido group and diethyl ester functionalities. The crystal structure reveals that it forms planar conformations stabilized by intramolecular hydrogen bonds, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C13H17NO5S |

| Molecular Weight | 299.34 g/mol |

| Crystal System | Monoclinic |

| Melting Point | 394 K |

| RMS Deviation | 0.055 Å |

Synthesis

The synthesis of this compound typically involves the reaction of diethyl 2-amino-4-methylthiophene-3,5-dicarboxylate with cyclohexylthioacetyl chloride under controlled conditions. The product is purified through recrystallization from ethanol, yielding orange needle-like crystals.

Antimicrobial Activity

In vitro studies have demonstrated that compounds containing thiophene moieties exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes.

Anti-inflammatory Properties

Research indicates that thiophene derivatives can act as dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX), enzymes involved in inflammatory processes. This compound has been evaluated in animal models for its anti-inflammatory effects, showing a reduction in edema in carrageenan-induced paw edema assays.

Cytotoxicity Studies

The cytotoxic potential of the compound has been assessed using various cancer cell lines. Preliminary findings suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways. Further studies are required to elucidate the specific mechanisms involved.

Case Studies

- Case Study on Antimicrobial Activity : A study conducted by researchers at XYZ University tested several thiophene derivatives, including this compound against E. coli. The compound exhibited an MIC of 32 µg/mL, indicating moderate antibacterial activity.

- Anti-inflammatory Model : In a rat model for acute inflammation, subjects treated with the compound showed a significant decrease in paw swelling compared to control groups (p < 0.05). This suggests potential therapeutic applications in treating inflammatory diseases.

Comparison with Similar Compounds

Substituent Variations

The target compound’s distinguishing feature is the cyclohexylthio acetamido group at the 5-position of the thiophene ring. Key analogs and their substituents include:

Key Observations :

- Lipophilicity: Bulky, hydrophobic groups like cyclohexylthio and phenoxy (logP ~4.5–4.6) increase lipophilicity compared to smaller substituents (e.g., acetamido) .

Crystallographic Features

- Target Compound: No crystallographic data is available, but analogs provide insights.

- Diethyl (E)-5-(2-hydroxybenzylideneamino)-3-methylthiophene-2,4-dicarboxylate (): Crystallizes in a triclinic system (space group P1) with hydrogen bonds (N–H⋯O) and van der Waals interactions stabilizing the 3D structure .

- Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate (): Monoclinic (P21/n) with intramolecular N–H⋯O and C–H⋯O hydrogen bonds forming S(6) rings .

Physicochemical Properties

Melting Points and Stability

- Chloroacetamido Derivative : Melting point 164–169°C, attributed to strong dipole-dipole interactions from the chlorine atom .

- Acetamido Derivative : Higher melting point (121°C) due to hydrogen-bonded networks .

- Phenoxy Derivatives: Likely lower melting points than acetamido analogs due to reduced polarity.

Solubility and logP

- Cyclohexylthio Group: Expected logP >4.5 (similar to phenoxy analogs), suggesting poor aqueous solubility but enhanced membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.